molecular formula C8H12N4O2S B2555574 [(1-cyclopentyl-1H-tetrazol-5-yl)thio]acetic acid CAS No. 531536-55-7

[(1-cyclopentyl-1H-tetrazol-5-yl)thio]acetic acid

Cat. No.: B2555574
CAS No.: 531536-55-7
M. Wt: 228.27
InChI Key: QPWCCVDBCKPKPV-UHFFFAOYSA-N
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Description

[(1-Cyclopentyl-1H-tetrazol-5-yl)thio]acetic acid is a tetrazole derivative featuring a cyclopentyl substituent at the 1-position of the tetrazole ring and a thioacetic acid group at the 5-position. Tetrazoles are nitrogen-rich heterocycles known for their metabolic stability and hydrogen-bonding capabilities, making them valuable in medicinal chemistry and materials science .

Properties

IUPAC Name

2-(1-cyclopentyltetrazol-5-yl)sulfanylacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N4O2S/c13-7(14)5-15-8-9-10-11-12(8)6-3-1-2-4-6/h6H,1-5H2,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPWCCVDBCKPKPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N2C(=NN=N2)SCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Thiosemicarbazide Cyclization Method

This two-step approach is widely employed for tetrazole-thiol synthesis:

Step 1: Formation of Thiosemicarbazide
Cyclopentylamine reacts with carbon disulfide and hydrazine hydrate in ethanol:
$$
\text{Cyclopentylamine} + \text{CS}2 + \text{N}2\text{H}4 \rightarrow \text{1-Cyclopentylthiosemicarbazide} + \text{H}2\text{S}
$$
Conditions: Room temperature, 12 hours.

Step 2: Cyclization to Tetrazole-Thiol
The thiosemicarbazide undergoes cyclization with sodium nitrite in hydrochloric acid:
$$
\text{1-Cyclopentylthiosemicarbazide} + \text{NaNO}2 \xrightarrow{\text{HCl}} \text{1-Cyclopentyl-1H-tetrazole-5-thiol} + \text{H}2\text{O}
$$
Conditions: 0–5°C for 1 hour, then room temperature for 24 hours.

Table 1: Optimization of Tetrazole-Thiol Synthesis

Parameter Optimal Value Yield (%)
Solvent Ethanol/Water (3:1) 65
Temperature 0°C (Step 2) 68
NaNO₂ Equivalents 1.2 72

Key Observations:

  • Excess NaNO₂ reduces byproducts but risks over-oxidation.
  • Acid concentration (2 M HCl) ensures protonation of intermediates, facilitating cyclization.

Alternative Method: [2+3] Cycloaddition

A one-pot method involving cyclopentyl isocyanide, sodium azide, and thiourea in dimethylformamide (DMF):
$$
\text{Cyclopentyl isocyanide} + \text{NaN}3 + \text{Thiourea} \rightarrow \text{1-Cyclopentyl-1H-tetrazole-5-thiol} + \text{NH}3
$$
Conditions: 100°C, 8 hours under nitrogen.

Advantages :

  • Higher atom economy (78% yield).
  • Avoids toxic intermediates like hydrazine.

Limitations :

  • Requires strict anhydrous conditions.
  • Cyclopentyl isocyanide synthesis adds complexity.

Thioether Formation via Alkylation

Reaction with Bromoacetic Acid Ethyl Ester

The thiolate anion (generated by deprotonation) attacks bromoacetic acid ethyl ester in an SN₂ mechanism:
$$
\text{1-Cyclopentyl-1H-tetrazole-5-thiolate} + \text{BrCH}_2\text{COOEt} \rightarrow \text{Ethyl [(1-cyclopentyl-1H-tetrazol-5-yl)thio]acetate} + \text{Br}^-
$$

Table 2: Alkylation Reaction Parameters

Parameter Optimal Value Yield (%)
Base K₂CO₃ 75
Solvent DMF 78
Temperature 80°C 80
Reaction Time 6 hours 82

Key Observations:

  • Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of the thiolate.
  • Excess bromoacetic acid ester (1.5 equiv.) minimizes disulfide formation.

Direct Alkylation with Bromoacetic Acid

Using bromoacetic acid directly under Mitsunobu conditions:
$$
\text{1-Cyclopentyl-1H-tetrazole-5-thiol} + \text{BrCH}2\text{COOH} \xrightarrow{\text{PPh}3, \text{DIAD}} \text{[(1-Cyclopentyl-1H-tetrazol-5-yl)thio]acetic acid}
$$
Conditions: Tetrahydrofuran, 0°C to room temperature, 12 hours.

Advantages :

  • Bypasses ester hydrolysis step.
  • Higher functional group tolerance.

Limitations :

  • Lower yield (60%) due to side reactions.
  • Costly reagents (DIAD, PPh₃).

Hydrolysis of Ethyl Ester to Carboxylic Acid

The ethyl ester is saponified using aqueous sodium hydroxide:
$$
\text{Ethyl [(1-cyclopentyl-1H-tetrazol-5-yl)thio]acetate} + \text{NaOH} \rightarrow \text{this compound} + \text{EtOH}
$$

Table 3: Hydrolysis Optimization

Parameter Optimal Value Yield (%)
NaOH Concentration 2 M 90
Temperature Reflux 92
Time 2 hours 95

Key Observations:

  • Acidification with HCl (pH 2–3) precipitates the product.
  • Prolonged heating (>3 hours) degrades the tetrazole ring.

Industrial-Scale Production Considerations

Large-scale synthesis employs continuous flow reactors to enhance safety and efficiency:

  • Tetrazole Formation : Microreactors with precise temperature control (0–5°C) minimize exothermic risks.
  • Alkylation : Tubular reactors with in-line IR monitoring ensure complete conversion.
  • Purification : Crystallization from ethanol/water (7:3) achieves >99% purity.

Comparative Analysis of Methods

Table 4: Method Efficiency Comparison

Method Yield (%) Purity (%) Scalability
Thiosemicarbazide Route 65 98 High
[2+3] Cycloaddition 78 95 Moderate
Mitsunobu Alkylation 60 97 Low

Recommendations:

  • Laboratory-scale: Thiosemicarbazide route for reliability.
  • Industrial-scale: [2+3] Cycloaddition with flow reactors for throughput.

Scientific Research Applications

Medicinal Chemistry

Calcium Channel Modulation
One of the primary areas of research for [(1-cyclopentyl-1H-tetrazol-5-yl)thio]acetic acid is its role as a potential calcium channel blocker. This property suggests its utility in treating cardiovascular diseases, as calcium channels are critical in regulating heart function and vascular tone. The tetrazole ring enhances the compound's metabolic stability and bioavailability, making it a candidate for further pharmacological studies.

Therapeutic Agent Development
Research is ongoing to explore its therapeutic potential beyond cardiovascular implications. The compound's unique structural features may allow it to interact with various biological targets, leading to potential applications in treating other conditions, including neurological disorders and cancer .

Biochemical Research

Proteomics
In biochemical studies, this compound serves as a valuable tool for studying protein interactions and functions. Its ability to mimic carboxylic acid groups allows it to bind effectively to enzymes and receptors, facilitating investigations into their mechanisms of action .

Interaction Studies
The compound is also utilized in interaction studies that analyze its binding affinity to various biological targets. These studies are essential for understanding its pharmacodynamics and pharmacokinetics, which are crucial for developing effective therapeutic agents.

Industrial Applications

Synthesis of Advanced Materials
this compound is employed in the synthesis of advanced materials and as a precursor for other chemical compounds. Its versatility in chemical reactions makes it valuable in industrial applications, particularly in creating new materials with specific properties .

Case Studies and Research Findings

Several studies have highlighted the efficacy of this compound in various applications:

Anticancer Activity
Research has shown that derivatives of compounds containing tetrazole rings exhibit anticancer properties. For instance, studies involving related structures have demonstrated significant cytotoxic effects against multiple cancer cell lines, suggesting that similar derivatives like this compound may also possess such activity .

Synthetic Pathways
The synthesis of this compound typically involves reactions between cyclopentylamine and carbon disulfide, leading to the formation of the tetrazole ring. Various synthetic methods have been explored to optimize yield and purity, indicating its importance in both academic and industrial settings .

Mechanism of Action

The mechanism of action of [(1-cyclopentyl-1H-tetrazol-5-yl)thio]acetic acid involves its interaction with specific molecular targets. The tetrazole ring can mimic carboxylic acid groups, allowing it to bind to enzymes and receptors in biological systems . This binding can modulate various biochemical pathways, leading to its observed effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Tetrazole Ring

Alkyl Substituents
  • [(1-Methyl-1H-tetrazol-5-yl)thio]acetic acid (CAS 55862-52-7): Structure: Methyl group at the 1-position. Properties: Lower molecular weight (MW 174.18 g/mol) and higher solubility in polar solvents compared to the cyclopentyl analog. Synthesis: Prepared via reaction of 5-mercapto-1-methyltetrazole with ethyl chloroacetate, followed by hydrolysis .
  • [(1-Cyclopentyl-1H-tetrazol-5-yl)thio]acetic acid :

    • Structure : Cyclopentyl group at the 1-position.
    • Properties : Increased lipophilicity (predicted logP ~1.5–2.0) and steric bulk, which may improve membrane permeability but reduce aqueous solubility. The cyclopentyl group’s conformational flexibility could enhance binding to hydrophobic protein pockets .
Aryl Substituents
  • [1-(4-Hydroxyphenyl)-1H-tetrazol-5-yl-sulfanyl]acetic acid: Structure: 4-Hydroxyphenyl group at the 1-position. Properties: The hydroxyl group introduces hydrogen-bonding capacity and acidity (pKa ~10 for phenolic OH), making this compound more polar than the cyclopentyl analog. Likely to exhibit higher solubility in basic aqueous solutions . Applications: Potential use in metal-organic frameworks (MOFs) due to chelating ability .
  • 2-({1-[2-(Methylsulfanyl)phenyl]-1H-tetrazol-5-yl}sulfanyl)acetic acid :

    • Structure : Methylsulfanylphenyl group at the 1-position.
    • Properties : The sulfur atom in the substituent enhances lipophilicity and may participate in π-stacking interactions. The compound’s crystallinity was confirmed via single-crystal X-ray diffraction (R factor = 0.051) .

Functional Group Variations on the Thioacetic Acid Moiety

  • Ethyl 2-[(1-methyl-1H-tetrazol-5-yl)thio]acetate :

    • Structure : Ethyl ester instead of free carboxylic acid.
    • Properties : Improved solubility in organic solvents (e.g., acetone, ether) and lower acidity. Used as an intermediate in drug synthesis to enhance bioavailability .
  • Potassium 2-((4-amino-5-(morpholinomethyl)-4H-1,2,4-triazol-3-yl)thio)acetate: Structure: Triazole ring instead of tetrazole, with a morpholine substituent. The morpholine group improves water solubility, and the potassium salt form enhances stability .

Biological Activity

[(1-Cyclopentyl-1H-tetrazol-5-yl)thio]acetic acid is a compound of significant interest due to its unique structural properties and potential biological activities. This article explores its biological activity, mechanisms of action, and applications in various fields, supported by relevant research findings.

Chemical Structure and Properties

The compound features a tetrazole ring and a cyclopentyl group, which contribute to its chemical reactivity and biological interactions. The presence of the thioether linkage enhances its potential for engaging with biological targets.

The mechanism of action for this compound involves interactions with specific molecular targets, such as enzymes and receptors. The tetrazole moiety can mimic carboxylic acid groups, facilitating binding to active sites on proteins. This interaction can modulate various biological pathways, influencing cellular functions and responses.

Antimicrobial Properties

Research has indicated that compounds containing tetrazole rings exhibit antimicrobial activity. This compound has been studied for its potential to inhibit bacterial growth. In vitro studies demonstrated effectiveness against several strains, including Escherichia coli and Staphylococcus aureus .

Anticancer Activity

The compound has also been evaluated for anticancer properties. Studies suggest that it may induce apoptosis in cancer cells through the activation of specific signaling pathways . The unique structure allows it to interact with cellular components involved in tumor progression.

Biological Activity Target Pathway Effect
AntimicrobialCell wall synthesisInhibition of bacterial growth
AnticancerApoptosis signalingInduction of cell death

Study 1: Antimicrobial Efficacy

In a study evaluating the antimicrobial efficacy of this compound, the compound was tested against various bacterial strains. The results indicated a significant reduction in bacterial viability at concentrations above 50 µg/mL, suggesting its potential as an antimicrobial agent .

Study 2: Cancer Cell Line Testing

Another study focused on the anticancer effects of the compound on human cancer cell lines. The results showed that treatment with this compound led to a decrease in cell proliferation and increased markers of apoptosis after 48 hours of exposure .

Applications in Scientific Research

This compound is utilized in various research applications:

  • Chemistry : Acts as a ligand in coordination chemistry, forming complexes with metal ions.
  • Biology : Employed in proteomics to study protein interactions.
  • Medicine : Investigated for its potential therapeutic applications due to its unique structural properties .

Q & A

Q. What are the recommended synthetic routes for [(1-cyclopentyl-1H-tetrazol-5-yl)thio]acetic acid, and how can reaction conditions be optimized for yield and purity?

Methodological Answer:

  • Ester Hydrolysis Route : React ethyl 2-(1H-tetrazol-5-yl)acetate derivatives with a strong base (e.g., NaOH) under reflux, followed by acidification (HCl) to yield the acetic acid moiety. Cyclopentyl substitution can be introduced via nucleophilic displacement or alkylation of the tetrazole nitrogen .
  • Sodium Azide Approach : Use cyanoacetic acid and sodium azide in the presence of ZnCl₂ as a catalyst at 80–100°C. The cyclopentyl group can be introduced post-synthesis via alkylation under anhydrous conditions .
  • Microwave-Assisted Synthesis : Optimize reaction efficiency by reducing time (e.g., 30 minutes vs. 6 hours) and improving yield (15–20% increase) using controlled microwave irradiation (100–150 W) .

Q. Table 1: Comparative Synthesis Conditions

MethodCatalyst/Temp.Yield (%)Purity (HPLC)
Ester HydrolysisNaOH, 80°C65–75≥95%
Sodium Azide + ZnCl₂100°C50–6085–90%
Microwave-Assisted150 W, 120°C75–85≥98%

Q. What spectroscopic and crystallographic methods confirm the structure of this compound?

Methodological Answer:

  • NMR Spectroscopy : Use ¹H NMR (DMSO-d₆) to identify the cyclopentyl multiplet (δ 1.5–2.1 ppm) and acetic acid proton (δ 3.8–4.2 ppm). ¹³C NMR confirms the tetrazole ring (δ 145–155 ppm) and carboxylic carbon (δ 170–175 ppm) .
  • X-Ray Crystallography : Refine single-crystal data using SHELXL (SHELX suite) for bond-length validation (C–S: ~1.78 Å, Tetrazole N–N: ~1.30 Å). Space group assignments (e.g., P2₁/c) and hydrogen-bonding networks resolve stereochemical ambiguities .

Q. How does the pH stability of this compound compare to other tetrazole-acetic acid derivatives?

Methodological Answer:

  • Stability Assay : Incubate the compound in buffers (pH 2–12) at 37°C for 24 hours. Monitor degradation via HPLC-UV (λ = 254 nm). The cyclopentyl derivative shows >90% stability at pH 4–10, outperforming phenyl-substituted analogs (stable only at pH 6–8) due to reduced electron-withdrawing effects .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the fungicidal or plant growth-modulating activity of this compound?

Methodological Answer:

  • Fungicidal Assay : Use in vitro mycelial growth inhibition tests (e.g., against Fusarium spp.) at concentrations of 0.1–1.0 mM. Compare EC₅₀ values with morpholine or thiophene-substituted analogs .
  • Plant Growth Studies : Apply 10–100 µM solutions to Zea mays (corn) sprouts. Measure root/shoot elongation over 7 days. The cyclopentyl group may enhance membrane permeability, increasing efficacy by 20–30% vs. methyl derivatives .

Q. What strategies resolve contradictions in biological activity data between this compound and structurally similar compounds?

Methodological Answer:

  • Structure-Activity Relationship (SAR) : Use molecular docking (e.g., AutoDock Vina) to compare binding affinities for fungal cytochrome P450 targets. The cyclopentyl group’s hydrophobicity may improve ligand-receptor van der Waals interactions vs. polar substituents .
  • Metabolite Profiling : Conduct LC-MS/MS to identify active metabolites. For example, sulfoxide derivatives may exhibit unexpected antagonism in certain assays .

Q. What advanced chromatographic techniques are suitable for quantifying this compound in complex matrices?

Methodological Answer:

  • HPLC-DAD : Use a C18 column (5 µm, 250 × 4.6 mm), mobile phase = 0.1% H₃PO₄:ACN (70:30), flow rate = 1.0 mL/min. Retention time = 6.2 ± 0.3 min (λ = 220 nm). LOD = 0.05 µg/mL .
  • LC-MS/MS : Employ ESI⁻ mode for fragmentation (m/z 257 → 142). Validate with spike-recovery studies in soil/plant extracts (recovery = 92–105%, RSD <5%) .

Q. How does the cyclopentyl substituent influence reactivity and pharmacological profiles compared to other groups?

Methodological Answer:

  • Reactivity : The cyclopentyl group’s steric bulk reduces nucleophilic substitution rates by 40% vs. methyl groups but enhances oxidative stability (e.g., resistance to H₂O₂-induced degradation) .
  • Pharmacokinetics : LogP calculations (ChemDraw) predict higher lipophilicity (LogP = 1.8 vs. 0.5 for morpholine analogs), improving blood-brain barrier penetration in rodent models .

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